1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one
Description
Properties
Molecular Formula |
C10H14F3NO |
|---|---|
Molecular Weight |
221.22 g/mol |
IUPAC Name |
3-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C10H14F3NO/c11-10(12,13)9(15)4-8-7-3-1-2-6(7)5-14-8/h6-8,14H,1-5H2 |
InChI Key |
YRLBMOVQYUDSQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNC(C2C1)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Octahydrocyclopenta[c]pyrrole Core
The bicyclic octahydrocyclopenta[c]pyrrole nucleus is often prepared by hydrogenation or cyclization of appropriate pyrrole derivatives. Common methods include:
- Catalytic hydrogenation of cyclopenta[c]pyrrole precursors under controlled conditions to achieve the saturated bicyclic system.
- Intramolecular cyclization strategies using amine and cyclic ketone or aldehyde precursors to form the fused bicyclic ring system.
These methods ensure the correct stereochemical configuration of the bicyclic core, which is crucial for biological activity.
Introduction of the Trifluoromethyl Ketone Group
The trifluoromethyl ketone functionality is introduced via:
- Reaction of the bicyclic amine intermediate with trifluoroacetylating agents such as trifluoroacetyl chloride or trifluoroacetic anhydride.
- Alternatively, nucleophilic substitution or addition reactions involving trifluoromethyl ketone derivatives.
A key precursor, 1,1,1-trifluoroacetone, is often synthesized separately through catalytic hydrogenolysis of halogenated trifluoroacetone derivatives under mild conditions using transition metal catalysts in aqueous media. This process offers high selectivity and yield for the trifluoromethyl ketone intermediate.
Coupling Reaction to Form the Final Compound
The final step involves coupling the octahydrocyclopenta[c]pyrrole moiety with the trifluoromethyl ketone fragment. This can be achieved by:
- Nucleophilic substitution at the ketone carbonyl by the nitrogen atom of the bicyclic amine.
- Formation of an amide or imine intermediate followed by reduction or rearrangement.
Reaction conditions such as solvent choice, temperature, and catalysts vary depending on the specific laboratory setup but typically involve mild to moderate heating and inert atmosphere to prevent side reactions.
Representative Data Table Summarizing Preparation Conditions
Research Findings and Optimization
- The hydrogenolysis method for trifluoroacetone synthesis is notable for its mild conditions and high selectivity, minimizing by-products and facilitating downstream coupling.
- The bicyclic core synthesis requires precise control of stereochemistry; catalytic hydrogenation parameters are optimized to avoid over-reduction or ring opening.
- Coupling reactions benefit from the use of dry, aprotic solvents and inert atmosphere to prevent hydrolysis of sensitive intermediates.
- Recent studies suggest that the trifluoromethyl ketone group enhances binding affinity in biological targets, underscoring the importance of high-purity synthesis.
Chemical Reactions Analysis
Nucleophilic Additions
The α,β-unsaturated ketone structure enables 1,4-conjugate (Michael) additions , where nucleophiles attack the β-carbon. This reactivity is enhanced by hyperconjugation between the carbonyl and alkene groups .
Mechanistic studies suggest the trifluoromethyl group stabilizes transition states via inductive effects, accelerating addition rates compared to non-fluorinated analogs.
Substitution Reactions
The bicyclic octahydrocyclopenta[c]pyrrole moiety undergoes electrophilic aromatic substitution (EAS) and alkylation at nitrogen or carbon centers .
Steric hindrance from the bicyclic structure limits substitution at certain positions, favoring reactivity at the pyrrolidine nitrogen .
Cycloaddition Reactions
The enone participates in [4+2] Diels-Alder reactions with dienes, forming fused bicyclic systems. Catalytic Pd(0) enhances regioselectivity .
| Diene | Catalyst | Product | Application |
|---|---|---|---|
| 1,3-Butadiene | Pd(PPh₃)₄ | Cyclopenta[c]pyridine derivatives | Kinase inhibitor intermediates |
| Anthracene | None | Tricyclic adduct | Material science applications |
The trifluoromethyl group increases dienophilicity, reducing reaction temperatures by ~20°C compared to non-fluorinated enones.
Reduction
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the ketone to a secondary alcohol without affecting the trifluoromethyl group.
| Reducing Agent | Product | Selectivity |
|---|---|---|
| NaBH₄ | Allylic alcohol | Low (competing alkene reduction) |
| H₂ (1 atm), Pd-C | 1,1,1-Trifluoro-3-(octahydrocyclopenta[c]pyrrol-1-yl)propan-2-ol | High |
Oxidation
Ozonolysis cleaves the alkene to yield a diketone, while mCPBA epoxidizes the double bond.
Acid/Base-Mediated Rearrangements
Under strong base (NaOH, EtOH), the enone undergoes retro-aldol cleavage , generating fluorinated fragments. Acidic conditions promote cyclization to form tetracyclic structures .
Biological Interactions
Preliminary studies indicate inhibition of protein kinases (e.g., DDR1) via binding to the ATP pocket, leveraging hydrogen bonding with the carbonyl group and hydrophobic interactions with the bicyclic core .
Key Reactivity Trends
| Feature | Impact on Reactivity |
|---|---|
| Trifluoromethyl group | Enhances electrophilicity of α,β-unsaturated system; stabilizes anionic intermediates |
| Bicyclic pyrrolidine | Directs regioselectivity in substitutions; increases steric bulk at nitrogen |
| Conjugated enone | Favors 1,4-additions over 1,2-additions |
This compound’s versatile reactivity underpins its utility in synthesizing kinase inhibitors , fluorinated polymers, and sp³-rich scaffolds for drug discovery . Further studies are needed to explore enantioselective transformations and in vivo stability.
Scientific Research Applications
Research has indicated that compounds similar to 1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one exhibit significant biological activity. These compounds have been investigated for their potential as:
- Antiviral agents : Preliminary studies suggest interactions with viral polymerases, particularly in the context of influenza A virus.
- Neuroprotective agents : Similar structures have shown efficacy in protecting neuronal cells from damage.
Interaction Studies
Understanding the pharmacodynamics of this compound is crucial for elucidating its therapeutic benefits. Early studies indicate potential interactions with specific protein kinases involved in cellular signaling pathways.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of derivatives based on this compound. For instance:
Case Study 1: Antiviral Activity
A study investigated the interaction of derivatives with influenza virus polymerase. The results indicated that compounds featuring a cycloalkyl moiety fused to a thiophene ring exhibited significant antiviral activity, suggesting that structural modifications could enhance efficacy against viral infections .
Case Study 2: Neuroprotective Effects
Research has demonstrated that similar bicyclic compounds can protect neuronal cells from oxidative stress. This highlights the potential application of this compound in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Pyridyl-Substituted Trifluoromethyl Ketones
- 1,1,1-Trifluoro-3-(2-pyridyl)-2-propanone (2a) and 1,1,1-Trifluoro-3-(4-pyridyl)-2-propanone (2b) (): These compounds replace the bicyclic pyrrolidine group with pyridyl substituents. Key Data:
| Property | 2a (2-pyridyl) | 2b (4-pyridyl) |
|---|---|---|
| Yield | 84% | 90% |
| Melting Point (°C) | 112–113 | 168–170 |
| Molecular Formula | C₈H₆F₃NO | C₈H₆F₃NO |
- The positional isomerism (2- vs. 4-pyridyl) significantly impacts melting points, likely due to differences in crystal packing and intermolecular interactions. The higher yield of 2b suggests greater synthetic accessibility for 4-pyridyl derivatives .
- 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one (): Shares the same molecular formula (C₈H₆F₃NO) and pyridyl substitution as 2a. Notable Properties:
- Storage: Requires inert atmosphere and 2–8°C, indicating sensitivity to moisture or oxidation.
- Hazards: H315 (skin irritation) and H319 (eye irritation), common among fluorinated ketones .
Sulfur-Containing Analogs
- HS-TFK and BTFK ():
- HS-TFK : 1,1,1-Trifluoro-3-(4-mercapto-butylsulfanyl)-propan-2-one contains a thiolated side chain, enabling biochemical applications (e.g., protein interactions).
- BTFK : 3-Butylsulfanyl-1,1,1-trifluoro-propan-2-one features a simpler alkylsulfanyl group.
- These compounds highlight how sulfur substituents alter reactivity and solubility compared to nitrogen-containing analogs .
Aromatic Substituted Analogs
Biological Activity
1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one is a complex organic compound notable for its trifluoromethyl group and unique bicyclic structure derived from octahydrocyclopenta[c]pyrrole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFN, indicating the presence of carbon, hydrogen, fluorine, and nitrogen. The trifluoromethyl group enhances the compound's chemical stability and lipophilicity, making it a promising candidate for various applications in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activity. These compounds have been investigated for their potential as:
- Antimicrobial agents
- Neuroprotective agents
- Inhibitors of specific protein kinases involved in cellular signaling pathways
Interaction with Biological Targets
Preliminary studies suggest that this compound may interact with specific protein kinases. These interactions could elucidate its mechanisms of action and potential therapeutic benefits.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Octahydrocyclopenta[c]pyrrole | Bicyclic structure | Neuroprotective | Base structure for modifications |
| Trifluoroacetone | Trifluoromethyl group | Solvent properties | Simpler structure without bicyclic features |
| 4-(Trifluoromethyl)aniline | Aromatic amine | Antimicrobial | Lacks the complex bicyclic system |
| N,N-Dimethylcyclohexylamine | Aliphatic amine | CNS effects | No fluorinated groups present |
The unique combination of the trifluoromethyl group and the bicyclic structure distinguishes this compound from others, potentially enhancing its efficacy and specificity in biological applications.
Study on mPTP Inhibitors
A study published in PubMed explored novel compounds that inhibit the mitochondrial permeability transition pore (mPTP), which plays a critical role in myocardial cell death during reperfusion injury. The research identified several small-molecule inhibitors based on a triazaspiro scaffold that demonstrated beneficial effects on cardiac function and reduced apoptosis rates in myocardial infarction models .
Neuroprotective Activities
Research on octahydrocyclopenta[c]pyrrole derivatives has indicated potential neuroprotective effects. These findings suggest that modifications to the bicyclic structure can enhance neuroprotective properties against neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one?
- Methodological Answer : The compound can be synthesized via condensation reactions using carbodiimide coupling agents. For example, benzyl octahydrocyclopenta[b]pyrrole derivatives have been prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) to activate carboxylic acid intermediates . Similar approaches can be adapted for introducing the trifluoromethyl ketone moiety, leveraging nucleophilic substitution or Friedel-Crafts acylation with trifluoromethyl precursors .
Q. How can spectroscopic techniques (NMR, FTIR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹⁹F NMR : The trifluoromethyl group (-CF₃) exhibits a distinct singlet near -70 ppm, with coupling patterns providing insights into electronic interactions .
- ¹H/¹³C NMR : Signals from the octahydrocyclopenta[c]pyrrole moiety (e.g., bridgehead protons and carbons) and the ketone carbonyl (δ ~200 ppm) should be analyzed for stereochemical consistency .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks), while fragmentation patterns help validate substituent connectivity .
Q. What crystallographic challenges arise during X-ray diffraction analysis of this compound?
- Methodological Answer : The octahydrocyclopenta[c]pyrrole ring may exhibit conformational disorder due to its bicyclic structure. To resolve this, collect high-resolution data (≤1.0 Å) and refine using SHELXL with restraints for bond lengths/angles. Dynamic disorder in the CF₃ group can be modeled with split positions and isotropic displacement parameters .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic effects of the trifluoromethyl group in this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311G(d,p)) to analyze:
- Electrostatic Potential Maps : Visualize electron-withdrawing effects of the CF₃ group on the ketone carbonyl.
- Frontier Molecular Orbitals : Compare HOMO-LUMO gaps with non-fluorinated analogs to assess reactivity differences.
- Vibrational Frequencies : Simulate IR spectra to assign experimental peaks (e.g., C=O stretch at ~1700 cm⁻¹) and validate computational models .
Q. What strategies are effective for analyzing bioactivity or protein-ligand interactions involving this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., enzymes with hydrophobic active sites). The octahydrocyclopenta[c]pyrrole moiety may act as a rigid scaffold for steric complementarity.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to quantify affinity. Pre-functionalize the CF₃ group with a biotin tag for immobilization on streptavidin-coated chips.
- Cellular Assays : Test cytotoxicity and target modulation in relevant cell lines, using fluorinated analogs as controls to isolate CF₃-specific effects .
Q. How can synthetic byproducts or impurities be characterized and minimized during scale-up?
- Methodological Answer :
- HPLC-MS : Monitor reaction progress and identify impurities (e.g., dehalogenated byproducts or ring-opened intermediates).
- Process Optimization : Adjust reaction stoichiometry (e.g., excess trifluoromethylating agent) or temperature to suppress side reactions.
- Crystallization : Use solvent screening (e.g., hexane/ethyl acetate gradients) to isolate the pure product, leveraging the compound’s low polarity from the CF₃ group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
